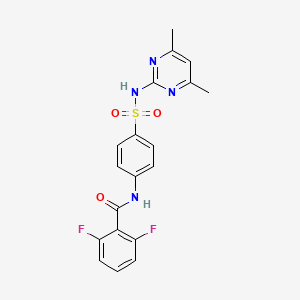

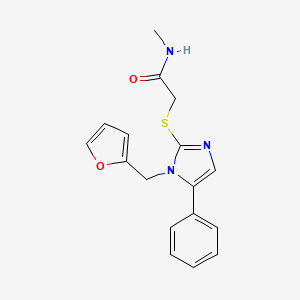

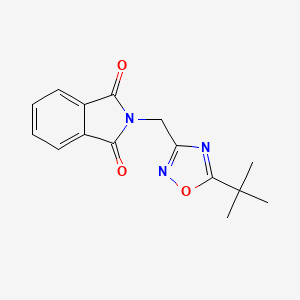

![molecular formula C12H11NO5S3 B2987893 Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate CAS No. 1021046-60-5](/img/structure/B2987893.png)

Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate” is a chemical compound with a molecular formula of C12H11NO5S3 . It has an average mass of 345.414 Da and a monoisotopic mass of 344.979919 Da . This compound is a key intermediate in organic synthesis, medicine, dyes, and pesticides .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate”, often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate” is complex, with a thiophene ring as a key component . Single crystal X-ray diffraction analysis reveals that it crystallizes in the monoclinic crystal system P21/c space group .Physical And Chemical Properties Analysis

“Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate” is a fine crystalline powder with a beige to beige-brown color . It has a melting point of 66°C to 67°C and a boiling point of 100°C to 102°C (0.1 mmHg) .科学的研究の応用

Genotoxic and Carcinogenic Potentials

One study focused on assessing the genotoxic/mutagenic and carcinogenic potentials of thiophene derivatives, including compounds structurally related to Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate. The study employed various assays, such as the Ames test and the Comet assay, to evaluate DNA damage and mutagenic effects. Results indicated that the tested compounds did not exhibit significant genotoxicity at tested doses, highlighting the potential safety of these compounds in pharmaceutical applications (Lepailleur et al., 2014).

Synthesis and Chemical Reactivity

Several studies have focused on the chemical synthesis and reactivity of thiophene derivatives, providing insights into their versatile applications in organic synthesis. For instance, research on the reaction of Methyl 3-amino-2-thiophene carboxylate with orthoesters demonstrated a novel pathway to [3,2-d]4(3H)thienopyrimidinones, offering valuable information for the development of new chemical entities with potential pharmaceutical applications (Hajjem et al., 2010).

Another study described the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, further expanding the utility of thiophene derivatives in synthesizing compounds with potential for drug development and materials science (Stephens et al., 1999).

Functionalization and Application in Materials Science

Research into the functionalization of metal-organic frameworks (MOFs) with thiophene derivatives, including Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate, highlights the compound's utility in enhancing the properties of MOFs. These modifications have been shown to imbue MOFs with improved gas adsorption, sensing activities, and magnetic properties, demonstrating the compound's relevance in materials science and engineering (Wang et al., 2016).

Environmental and Industrial Applications

A study on the recovery of acetic acid from the production process of thiophene derivatives, including Methyl 3-chlorosulfonyl-thiophene-2-carboxylate, addresses the environmental and economic aspects of chemical manufacturing. The research provides insights into effective methods for solvent recovery, highlighting the compound's role in the sustainability of industrial processes (Tian-gui, 2006).

Safety And Hazards

“Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if in contact, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

methyl 3-[(2-thiophen-2-ylsulfonylacetyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5S3/c1-18-12(15)11-8(4-6-20-11)13-9(14)7-21(16,17)10-3-2-5-19-10/h2-6H,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXJZOXFCIIYHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

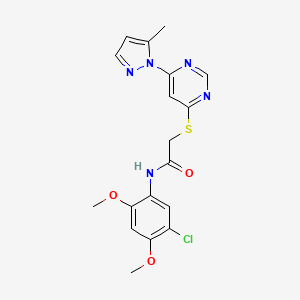

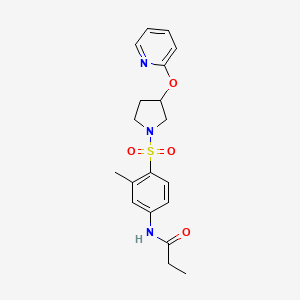

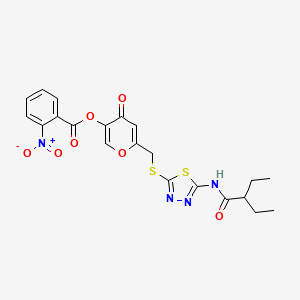

![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2987815.png)

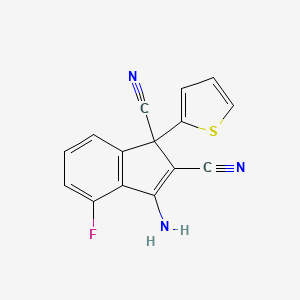

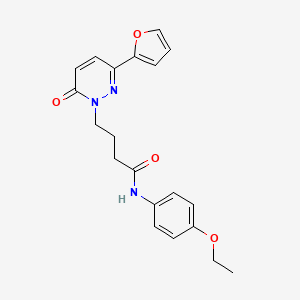

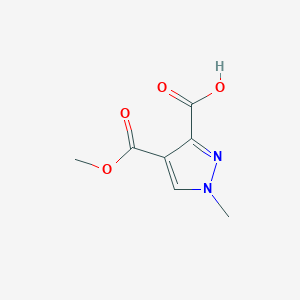

![5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide](/img/structure/B2987822.png)

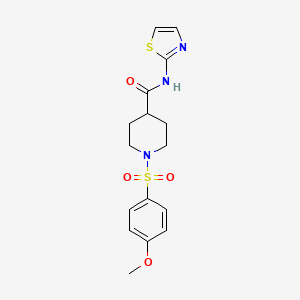

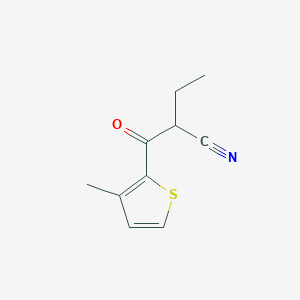

![4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2987830.png)